6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione
Overview
Description
6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an amino group at the 6th position and dibenzyl groups at the 1st and 3rd positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable diketone can lead to the formation of the desired pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione: Similar structure but with methyl groups instead of benzyl groups.
6-Amino-1,3-diphenylpyrimidine-2,4(1h,3h)-dione: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
6-Amino-1,3-dibenzylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of dibenzyl groups, which may impart specific chemical and biological properties that differ from those of its analogs.
Properties
IUPAC Name |
6-amino-1,3-dibenzylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-16-11-17(22)21(13-15-9-5-2-6-10-15)18(23)20(16)12-14-7-3-1-4-8-14/h1-11H,12-13,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONXNXMSKFJHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295397 | |
Record name | MLS002703665 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41862-17-3 | |
Record name | MLS002703665 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002703665 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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